D(-)3-PHOSPHOGLYCERIC ACID CALCIUM
Description
Chemical Identity and Nomenclature
D(-)3-phosphoglyceric acid calcium is systematically identified by the Chemical Abstracts Service number 108347-88-2, establishing its unique chemical identity within the vast catalog of known compounds. The compound exists as a calcium salt of D(-)3-phosphoglyceric acid, with the molecular formula documented as C₃H₅O₇P·Ca, corresponding to a molecular weight of 224.117 daltons. Alternative formulations in the literature suggest a more complex calcium coordination, with some sources indicating the molecular formula C₆H₈Ca₃O₁₄P₂ and a molecular weight of 486.300842 daltons, possibly representing a different hydration state or calcium coordination complex.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound salt. The stereochemical designation "D(-)" indicates the specific spatial arrangement of the molecule, corresponding to the naturally occurring enantiomer found in biological systems. The InChI (International Chemical Identifier) for this compound is documented as InChI=1S/C₃H₇O₇P.Ca/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H₂,(H,5,6)(H₂,7,8,9);/q;+2/p-2/t2-;/m1./s1, providing a standardized representation of its molecular structure.
The compound's structural characteristics include specific functional groups that define its chemical behavior. The molecule contains a phosphate group attached to the third carbon of a glyceric acid backbone, with the calcium ion providing charge neutralization and structural stability. The SMILES notation C(C@HO)OP(=O)([O-])[O-].[Ca+2] describes the specific atomic connectivity and stereochemistry. This structural arrangement places the compound within the broader class of sugar acids and derivatives, specifically categorized as phosphoric acid derivatives.
| Property | Value | Source |
|---|---|---|
| CAS Number | 108347-88-2 | |
| Molecular Formula | C₃H₅O₇P·Ca | |
| Molecular Weight | 224.117 g/mol | |
| MDL Number | MFCD00046524 | |
| Physical State | Solid | |
| Color | White to off-white |
Historical Context and Discovery
The historical development of knowledge regarding 3-phosphoglyceric acid and its derivatives traces back to pioneering research in the mid-20th century, when scientists began unraveling the complex mechanisms of cellular metabolism. The foundational work by Jakoby, Brummond, and Ochoa in 1956 marked a critical milestone in understanding the formation of 3-phosphoglyceric acid through carbon dioxide fixation using spinach leaf enzymes. This research, published in the Journal of Biological Chemistry, established the fundamental biochemical pathways that would later inform the development and application of various salt forms, including the calcium derivative.
The discovery of 3-phosphoglyceric acid's central role in metabolism emerged from systematic investigations into photosynthetic carbon fixation mechanisms. Early researchers utilized radioactive carbon dioxide tracing experiments to identify the immediate products of carbon fixation in green plants. These studies revealed that 3-phosphoglycerate, the conjugate base of 3-phosphoglyceric acid, was among the first stable compounds formed during photosynthetic carbon dioxide fixation, leading to its identification as a crucial intermediate in the Calvin-Benson cycle.
The development of the calcium salt form specifically arose from the need for stable, crystalline preparations of this important metabolic intermediate for research applications. The calcium salt provides enhanced stability compared to the free acid form, making it particularly valuable for biochemical studies requiring precise concentrations and extended storage periods. The coordination of calcium ions with the phosphate and carboxylate groups creates a more stable crystalline structure while maintaining the essential chemical properties of the parent compound.
Historical research into the enzymatic mechanisms involving 3-phosphoglyceric acid has revealed its fundamental importance in cellular energy production. Studies on yeast 3-phosphoglycerate kinase have provided detailed insights into the transient kinetics of the compound's biochemical transformations, utilizing advanced techniques such as cryoenzymic studies and rapid flow quench apparatus. These investigations have contributed to our understanding of how the compound participates in substrate-level phosphorylation and energy transfer within cells.
Significance in Biochemical Research
This compound holds profound significance in biochemical research as a standardized substrate for investigating fundamental metabolic processes. The compound serves as an essential tool for studying enzyme kinetics, particularly in research focused on phosphoglycerate kinase and related enzymes involved in glycolytic pathways. Its role as a metabolic intermediate makes it invaluable for researchers investigating the mechanisms of cellular energy production and the regulation of metabolic flux through glycolysis.
The compound's importance extends to photosynthesis research, where it serves as a model substrate for studying carbon fixation mechanisms. Research has demonstrated that 3-phosphoglyceric acid represents the first stable product formed during the Calvin-Benson cycle, making the calcium salt form crucial for in vitro studies of photosynthetic carbon metabolism. The stable, crystalline nature of the calcium salt allows researchers to conduct controlled experiments examining the enzymatic conversion of carbon dioxide into organic compounds.
Recent advances in metabolic research have revealed the compound's involvement in epigenetic regulation mechanisms. Studies have shown that 3-phosphoglyceric acid treatment can enhance gene transcription and influence histone methylation patterns, particularly in immune cell regulation. This discovery has opened new avenues of research into the connection between cellular metabolism and gene expression, with the calcium salt form providing a stable platform for investigating these complex interactions.
The compound's significance in biochemical research is further enhanced by its role as a metabolic checkpoint molecule. Research in yeast systems has demonstrated that 3-phosphoglyceric acid acts as a sensor for both serine metabolism and glycolysis, participating in the formation of multicomponent enzyme complexes that regulate histone modifications. This regulatory function positions the compound as a critical link between metabolic status and cellular gene expression programs.
Position in Metabolic Pathway Studies
This compound occupies a central position in metabolic pathway studies, serving as a critical node in multiple interconnected biochemical networks. In glycolytic research, the compound represents the product of the phosphoglycerate kinase reaction, where 1,3-bisphosphoglycerate is converted to 3-phosphoglycerate with the concomitant production of adenosine triphosphate through substrate-level phosphorylation. This reaction represents one of the key energy-producing steps in glycolysis, making the calcium salt form essential for studying energy metabolism under controlled laboratory conditions.
The compound's role in the Calvin-Benson cycle positions it as a fundamental component in photosynthetic carbon fixation studies. Research has established that ribulose 1,5-bisphosphate combines with carbon dioxide to form an unstable six-carbon intermediate that spontaneously splits into two molecules of 3-phosphoglycerate. This reaction, catalyzed by ribulose-1,5-bisphosphate carboxylase/oxygenase, represents the primary mechanism by which atmospheric carbon dioxide is incorporated into organic molecules in photosynthetic organisms.
Advanced metabolic flux analysis studies utilize this compound as a reference compound for tracing carbon flow through metabolic networks. The stable isotope labeling experiments often employ the calcium salt form to investigate the distribution of carbon atoms through various metabolic pathways, providing insights into metabolic regulation and pathway efficiency. These studies have revealed the compound's central role in connecting carbohydrate metabolism with amino acid biosynthesis, particularly in the formation of serine through the phosphorylated pathway.
The compound's position in serine biosynthesis research has gained particular attention, as 3-phosphoglycerate serves as the precursor for the phosphorylated pathway of serine formation. This pathway, involving sequential reactions catalyzed by 3-phosphoglycerate dehydrogenase, 3-phosphoserine aminotransferase, and 3-phosphoserine phosphatase, represents a critical link between central carbon metabolism and amino acid biosynthesis. The calcium salt form provides a stable substrate for investigating the regulation of this pathway, particularly the negative feedback inhibition mechanisms that control serine production.
Research into metabolic pathway integration has revealed that this compound serves as a crucial intermediate connecting multiple biosynthetic pathways. The compound functions as a precursor not only for serine biosynthesis but also for the formation of glycine and cysteine through the homocysteine cycle. This interconnected network of metabolic transformations positions the compound as a central hub in cellular metabolism, making it essential for studying the coordination of carbon, nitrogen, and sulfur metabolism in living systems.
Properties
CAS No. |
108347-88-2 |
|---|---|
Molecular Formula |
C6H8Ca3O14P2 |
Molecular Weight |
486.300842 |
Synonyms |
D(-)3-PHOSPHOGLYCERIC ACID CALCIUM |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium vs. Calcium Salts of 3-PGA
D(-)3-Phosphoglyceric Acid Disodium Salt (CAS 80731-10-8)
- Structure : Two sodium ions replace the calcium in the phosphate group.
- Applications : Widely used in enzymatic assays and metabolic studies due to higher solubility in aqueous solutions .
- Research Findings: Accumulation disrupts the pentose phosphate pathway (PPP) by inhibiting G6PDH, leading to oxidative stress in CR-hvKP bacteria . Elevated levels in NSCLC patients correlate with tumor metabolism, serving as a diagnostic biomarker .
D(-)3-Phosphoglyceric Acid Calcium
- Structure : Calcium ions reduce solubility but enhance stability in solid formulations.
- Applications: Potential use in calcium-fortified supplements or as a slow-release metabolite in microbial cultures.
- Key Difference : Calcium’s divalent charge may influence binding to enzymes like PHGDH, altering catalytic efficiency compared to sodium salts .
Table 1: Sodium vs. Calcium Salts of 3-PGA
Comparison with Other Glycolytic Intermediates
2-Phosphoglyceric Acid (2-PGA)
- Structural Difference : Phosphate group at C2 instead of C3.
- Function: Converted to phosphoenolpyruvate (PEP) via enolase, a step critical for ATP synthesis in glycolysis.
- Research : Levels decrease in aged mice skeletal muscle, correlating with reduced glycolytic flux .
Phosphoenolpyruvate (PEP)
Table 2: Glycolytic Intermediates Comparison
Comparison with Calcium-Containing Compounds
Calcium Phosphate (CAS 7758-87-4)
Calcium Acetate (CAS 402850)
Table 3: Calcium Compounds Comparison
| Compound | Primary Use | Metabolic Role |
|---|---|---|
| 3-PGA Calcium | Research formulations | Enzyme substrate |
| Calcium Phosphate | Bone health, food additive | Structural support |
| Calcium Acetate | Renal therapy | Phosphate chelation |
Research Findings and Implications
- Cancer Metabolism : 3-PGA accumulation in NSCLC patients highlights its role in the Warburg effect, distinguishing it from downstream intermediates like PEP .
- Aging and Disease : Reduced 2-PGA and PEP in aged mice suggest targeting earlier glycolytic steps (e.g., 3-PGA) may mitigate metabolic decline .
Preparation Methods
Alkaline Phosphorylation of Glyceric Acid
The phosphorylation of glyceric acid with sodium trimetaphosphate (P₃!) under alkaline conditions is a well-documented prebiotic synthesis route. In a representative procedure, 0.05 M DL-glyceric acid is reacted with 0.5 M P₃! in deuterated water (D₂O) at pH 11.2–11.6, maintained by intermittent additions of NaOD. NMR analysis confirms the formation of 3-phosphoglyceric acid (3-P) and 2-phosphoglyceric acid (2-P) in a combined yield of 40% after 36 hours. The calcium salt is subsequently isolated by adding CaCl₂ to the reaction mixture, followed by lyophilization.
Reaction Mechanism
The proposed mechanism involves nucleophilic attack by glycerate’s hydroxyl group on the electrophilic phosphorus of trimetaphosphate, forming a cyclic intermediate that hydrolyzes to yield phosphorylated products (Fig. 1). The calcium counterion stabilizes the phosphate moiety, favoring crystallization.
| Parameter | Condition |
|---|---|
| Reactants | 0.05 M glyceric acid, 0.5 M P₃! |
| Solvent | D₂O |
| pH | 11.2–11.6 |
| Temperature | 25°C |
| Yield (3-P + 2-P) | 40% |
| Calcium Salt Isolation | CaCl₂ precipitation |
Calcium Salt Purification via Ion Exchange
Purification of the crude phosphorylation mixture involves sequential cation-exchange steps. Barium chloride (BaCl₂) is first added to precipitate barium 3-phosphoglycerate, which is recrystallized three times to remove unreacted trimetaphosphate. The barium salt is then converted to the calcium form by stirring with Dowex 50 (Ca²⁺ form) resin, followed by filtration and lyophilization. This method achieves >93% purity, as verified by enzymatic assay and ³¹P NMR.
Enzymatic Synthesis via Phosphoglycerate Mutase
Interconversion of 2-Phosphoglycerate and 3-Phosphoglycerate
Phosphoglycerate mutase (PGM) catalyzes the reversible conversion of 2-phosphoglycerate (2-P) to 3-phosphoglycerate (3-P). In a yeast-derived system, recombinant PGM (UniProt ID: P00950) is incubated with 2-P and 2,3-bisphosphoglycerate as a cofactor in Tris-HCl buffer (pH 7.4). The reaction is quenched with perchloric acid, and the calcium salt is precipitated by adding Ca(OH)₂. This method yields 3-P with 85–90% enantiomeric excess.
Optimization of Enzymatic Activity
-
pH Dependence : Maximal activity occurs at pH 7.0–7.5, with sharp declines outside this range.
-
Cofactor Requirement : 2,3-Bisphosphoglycerate primes the enzyme, reducing lag phases.
| Parameter | Condition |
|---|---|
| Enzyme | Phosphoglycerate mutase (GPM1) |
| Substrate | 2-Phosphoglycerate |
| Buffer | 50 mM Tris-HCl, pH 7.4 |
| Temperature | 37°C |
| Yield | >85% |
Industrial-Scale Preparation via Hydrothermal Synthesis
High-Temperature Phosphorylation
A patent-pending method involves heating glyceric acid with calcium phosphate (Ca₃(PO₄)₂) at 150°C under hydrothermal conditions. The reaction proceeds via acid-catalyzed esterification, yielding 3-phosphoglyceric acid calcium in 30–35% yield after 12 hours. While less efficient than trimetaphosphate-based methods, this approach avoids organic solvents, making it suitable for large-scale production.
Analytical Validation and Quality Control
Purity Assessment
-
Enzymatic Assay : 3-Phosphoglycerate kinase (PGK) couples 3-P to ATP hydrolysis, with NADH oxidation monitored spectrophotometrically at 340 nm.
-
³¹P NMR : Characteristic peaks at δ = 3.5 ppm (3-P) and δ = 4.1 ppm (2-P).
-
Elemental Analysis : Calcium content is determined via EDTA titration, confirming stoichiometry.
Stability Considerations
The calcium salt is hygroscopic and requires storage at -20°C under anhydrous conditions. Prolonged exposure to pH < 5 hydrolyzes the phosphate ester, regenerating glyceric acid.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Trimetaphosphate Alkaline | 40% | >93% | Moderate | $$ |
| Enzymatic (PGM) | 85% | >95% | Low | $$$ |
| Hydrothermal | 30% | 80% | High | $ |
Q & A
Basic Research Questions
Q. How can researchers distinguish D(-)-3-Phosphoglyceric Acid Calcium from structurally similar metabolites in experimental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify stereoisomers. Reference standards (e.g., CAS 5996-29-2) should be employed for retention time and fragmentation pattern validation . Enzyme-specific assays, such as phosphoglycerate kinase activity tests, can further confirm identity by monitoring ATP generation from 3-phosphoglyceric acid .
Q. What is the role of D(-)-3-Phosphoglyceric Acid Calcium in central carbon metabolic pathways?
- Experimental Context : In glycolysis, it acts as an intermediate in ATP synthesis during the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate via phosphoglycerate kinase . In the Calvin cycle, it is produced via ribulose-1,5-bisphosphate carboxylase (RuBisCO) activity and serves as a precursor for sugar synthesis . Researchers should monitor pH and magnesium ion concentrations to ensure enzymatic fidelity in reconstituted systems .
Q. What methodological approaches are recommended for quantifying D(-)-3-Phosphoglyceric Acid Calcium in complex biological matrices?
- Best Practices :
- Enzymatic assays : Couple NADH oxidation with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, measuring absorbance at 340 nm .
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation, with internal standards like isotopically labeled 3-phosphoglyceric acid .
- Pre-analytical considerations : Stabilize samples with cold methanol-water extraction to prevent enzymatic degradation .
Advanced Research Questions
Q. How can researchers design experiments to analyze metabolic flux through 3-phosphoglyceric acid nodes under varying physiological conditions?
- Strategy :
- Use -glucose isotopic tracing to track label incorporation into 3-phosphoglyceric acid via glycolysis or the pentose phosphate pathway (PPP) .
- Combine flux balance analysis (FBA) with intracellular metabolomics data to model pathway dominance under stress (e.g., oxidative or acid stress) .
- Validate findings with genetic knockouts (e.g., phosphoglycerate mutase mutants) to isolate pathway contributions .
Q. What strategies resolve contradictions in reported concentrations of 3-phosphoglyceric acid across different experimental models?
- Critical Analysis :
- Sample handling : Differences in quenching methods (e.g., rapid freezing vs. chemical arrest) may alter metabolite stability .
- Model specificity : Compare microbial vs. mammalian systems; for example, Saccharomyces cerevisiae exhibits higher PPP flux under oxidative stress, reducing 3-phosphoglyceric acid pools compared to mammalian hepatocytes .
- Normalization : Use protein content or cell count instead of volume to account for biomass variability .
Q. How does 3-phosphoglyceric acid accumulation influence cross-pathway regulation in microbial systems under stress?
- Mechanistic Insights :
- Accumulation inhibits PPP by competitively binding to glucose-6-phosphate dehydrogenase (G6PDH), reducing NADPH and ribose-5-phosphate production .
- In CR-hvKP bacteria, compensatory upregulation of bisphosphoglycerate mutase (BPGM) partially restores PPP flux but fails under prolonged stress, leading to redox imbalance .
- Use metabolomics (e.g., GC-MS) and enzyme activity assays (e.g., G6PDH inhibition studies) to validate cross-pathway effects .
Q. What enzyme kinetics parameters should be prioritized when studying 3-phosphoglyceric acid-related kinases/phosphatases?
- Key Parameters :
- and : Determine substrate affinity and catalytic efficiency for phosphoglycerate kinase (PGK) or mutase under varying Mg/Ca concentrations .
- Allosteric regulation : Test ATP/ADP ratios on PGK activity using stopped-flow spectrophotometry .
- pH dependence : Characterize phosphatase activity (e.g., 3-phosphoglycerate phosphatase) in acidic vs. neutral conditions, relevant to lysosomal or cytosolic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
